6-amino-2-(piperidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one
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Overview
Description
6-amino-2-(piperidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a pyrido[4,3-d]pyrimidine core, which is known for its biological activity and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2-(piperidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and subsequent functional group modifications . The reaction conditions often require the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as sodium ethoxide or triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
6-amino-2-(piperidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrido[4,3-d]pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The conditions typically involve moderate temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
6-amino-2-(piperidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research has indicated its potential in treating diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-amino-2-(piperidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . This inhibition can disrupt critical biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
6-amino-1H-pyrazolo[3,4-d]pyrimidines: These compounds share a similar core structure and have shown efficacy in treating diseases like visceral leishmaniasis.
Imidazo[1’,2’1,6]pyrido[2,3-d]pyrimidin derivatives: These compounds are known for their activity as CDK4/6 inhibitors, which are important in cancer therapy.
Uniqueness
6-amino-2-(piperidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to interact with a variety of molecular targets makes it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C12H15N5O |
---|---|
Molecular Weight |
245.28 g/mol |
IUPAC Name |
6-amino-2-piperidin-1-ylpyrido[4,3-d]pyrimidin-5-one |
InChI |
InChI=1S/C12H15N5O/c13-17-7-4-10-9(11(17)18)8-14-12(15-10)16-5-2-1-3-6-16/h4,7-8H,1-3,5-6,13H2 |
InChI Key |
SPTUCUNTYMIUCF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC=C3C(=N2)C=CN(C3=O)N |
Origin of Product |
United States |
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